molecular formula C10H7N3O3S B11666441 (5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one

(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11666441
M. Wt: 249.25 g/mol
InChI Key: YLAMPWFIFGRNCQ-VMPITWQZSA-N
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Description

(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones It is characterized by the presence of a nitrobenzylidene group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline
  • (E)-N-(3-Nitrobenzylidene)-3,4-dimethylaniline
  • N-(3-Nitrobenzylidene)aniline

Uniqueness

(5E)-5-(3-nitrobenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of both a nitrobenzylidene group and a thioxoimidazolidinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

(5E)-5-[(3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-2-1-3-7(4-6)13(15)16/h1-5H,(H2,11,12,14,17)/b8-5+

InChI Key

YLAMPWFIFGRNCQ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)N2

Origin of Product

United States

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